![molecular formula C18H23N3O4S B2437715 methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251601-99-6](/img/structure/B2437715.png)
methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
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Description
Methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a novel compound that has gained significant attention in scientific research. It belongs to the class of pyrazole derivatives and has been shown to possess a wide range of biological activities.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, also known as methyl 1-[(4-methylphenyl)methyl]-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate:
Pharmaceutical Development
This compound is being explored for its potential as a pharmaceutical agent due to its unique chemical structure. The presence of the pyrazole ring and piperidine sulfonyl group suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of inflammatory diseases and certain types of cancer .
Anti-inflammatory Applications
Research indicates that compounds with similar structures exhibit anti-inflammatory properties . The sulfonyl group in this compound can inhibit enzymes involved in the inflammatory response, potentially leading to new treatments for chronic inflammatory conditions such as rheumatoid arthritis .
Cancer Research
The compound’s structure suggests it could be effective in cancer research . Pyrazole derivatives are known to inhibit certain kinases involved in cancer cell proliferation. This compound could be tested for its ability to inhibit tumor growth and metastasis, providing a new avenue for cancer therapy .
Neuroprotective Agents
Studies on related compounds have shown potential neuroprotective effects . This compound could be investigated for its ability to protect neurons from damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antimicrobial Activity
The compound may possess antimicrobial properties . Similar pyrazole derivatives have been found to inhibit the growth of bacteria and fungi, making this compound a potential candidate for developing new antimicrobial agents .
Enzyme Inhibition
The sulfonyl group in the compound is known to interact with various enzymes. This property can be exploited to develop enzyme inhibitors that can regulate metabolic pathways, potentially leading to treatments for metabolic disorders .
Chemical Probes
In chemical biology, this compound could serve as a chemical probe to study biological processes. Its unique structure allows it to bind selectively to certain proteins, helping researchers understand protein functions and interactions .
Material Science
Beyond biological applications, the compound’s unique chemical properties could be useful in material science . It might be used in the synthesis of new materials with specific properties, such as improved thermal stability or conductivity .
properties
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-6-8-15(9-7-14)12-20-13-16(18(22)25-2)17(19-20)26(23,24)21-10-4-3-5-11-21/h6-9,13H,3-5,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVNFEOEOSSEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate |
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